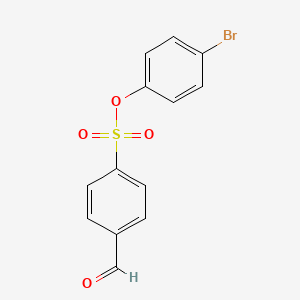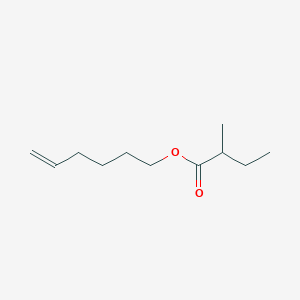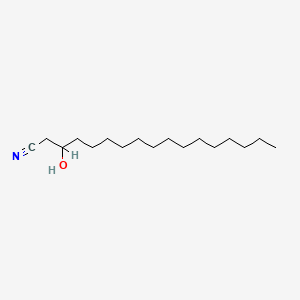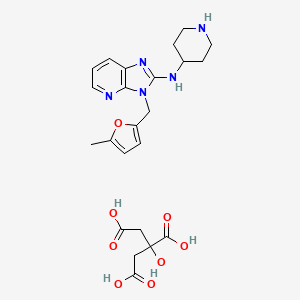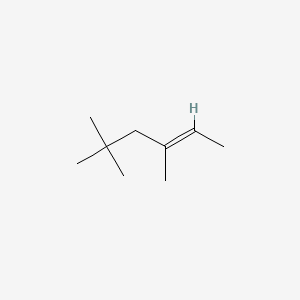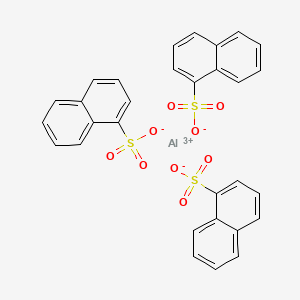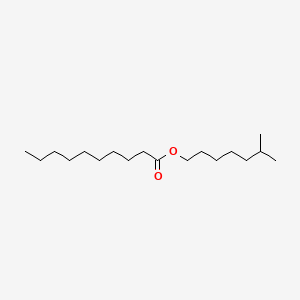
Isooctyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to pale yellow liquid with a molecular formula of C18H36O2 and a molecular weight of 284.48 g/mol . This compound is widely used in various industries due to its excellent emollient properties and stability.
Preparation Methods
Isooctyl decanoate can be synthesized through the esterification of decanoic acid with isooctyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial production methods often involve continuous esterification processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Isooctyl decanoate primarily undergoes hydrolysis, oxidation, and reduction reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into decanoic acid and isooctyl alcohol.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions are decanoic acid and isooctyl alcohol .
Scientific Research Applications
Isooctyl decanoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: this compound is used in the formulation of various biological assays and experiments.
Medicine: It is used in the formulation of topical medications and cosmetic products due to its emollient properties.
Industry: This compound is used in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of isooctyl decanoate primarily involves its interaction with lipid membranes. As an emollient, it helps to soften and smooth the skin by forming a barrier that prevents moisture loss. This barrier function is achieved through the compound’s ability to integrate into the lipid bilayers of the skin, enhancing its hydration and elasticity .
Comparison with Similar Compounds
Isooctyl decanoate can be compared with other similar compounds such as isooctyl palmitate and isooctyl stearate. These compounds share similar emollient properties but differ in their fatty acid chain lengths and molecular weights. This compound is unique due to its specific combination of decanoic acid and isooctyl alcohol, which provides a balance of stability and emollient properties .
Isooctyl palmitate: Formed from palmitic acid and isooctyl alcohol, it has a higher molecular weight and is used in similar applications.
Isooctyl stearate: Formed from stearic acid and isooctyl alcohol, it is used in formulations requiring a heavier emollient.
Properties
CAS No. |
84713-05-3 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
6-methylheptyl decanoate |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-12-15-18(19)20-16-13-10-11-14-17(2)3/h17H,4-16H2,1-3H3 |
InChI Key |
JCVISYMLIJSRBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



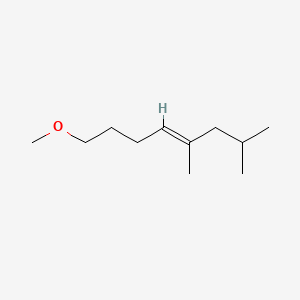

![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)

